Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)-
Description
Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- is a chiral aldehyde derivative featuring a triethylsilyl (TES) ether group at the 2-position of a 2,3-dimethylbutanal backbone. The (2S)-configuration indicates stereochemical specificity, which is critical in asymmetric synthesis and drug development. This compound is structurally designed for applications requiring steric protection of reactive hydroxyl groups, often employed in organic synthesis to enhance stability during multi-step reactions . Its stereochemistry and bulky silyl group make it a valuable intermediate in pharmaceutical chemistry, particularly for modifying solubility and bioavailability of complex molecules like salinomycin .
Properties
CAS No. |
344798-26-1 |
|---|---|
Molecular Formula |
C12H26O2Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
(2S)-2,3-dimethyl-2-triethylsilyloxybutanal |
InChI |
InChI=1S/C12H26O2Si/c1-7-15(8-2,9-3)14-12(6,10-13)11(4)5/h10-11H,7-9H2,1-6H3/t12-/m1/s1 |
InChI Key |
DPNXHCBXHAILDJ-GFCCVEGCSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@](C)(C=O)C(C)C |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- typically involves the following steps:
Starting Materials:
Triethylsilyl Protection: The hydroxyl group is protected using triethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Purification: The product is purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. For example, treatment with fluoride ions can remove the silyl group, yielding the free hydroxyl compound.
Scientific Research Applications
Chemical Synthesis
1. Silyl Ethers in Organic Chemistry
Silyl ethers, including Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)-, are crucial in organic synthesis due to their ability to protect functional groups during reactions. The triethylsilyl group is particularly effective in stabilizing reactive intermediates and enhancing the selectivity of reactions.
- Case Study: Synthesis of Complex Molecules
A study demonstrated the use of triethylsilyl ethers in synthesizing complex organic molecules. The compound facilitated the selective formation of aldehydes through a non-aldol aldol process, showcasing its utility in generating high-yield products with desired stereochemistry .
2. Reaction Mechanisms
The compound participates in various reaction mechanisms, such as nucleophilic substitutions and rearrangements. Its silyl ether functionality allows for enhanced reactivity under Lewis acid catalysis.
- Data Table: Reaction Types Involving Silyl Ethers
Material Science
1. Polymer Chemistry
Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- is employed as a precursor in the synthesis of siloxane-based polymers. These polymers exhibit unique properties such as flexibility, thermal stability, and resistance to moisture.
- Case Study: Development of Siloxane Polymers
Researchers have developed siloxane polymers using this compound as a building block. The resulting materials demonstrate enhanced mechanical properties and thermal stability compared to traditional polymers .
Pharmaceutical Applications
1. Drug Development
The compound's structural features make it a candidate for drug development processes. Its ability to form stable complexes with biological targets can enhance drug efficacy.
Mechanism of Action
The mechanism of action of Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- depends on its specific application. In general, the compound can act as a substrate for various enzymes, undergoing enzymatic transformations. The triethylsilyl group can protect reactive hydroxyl groups during chemical reactions, allowing for selective transformations at other sites in the molecule.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound belongs to a class of silyl-protected aldehydes. Key structural analogs include:
Table 1: Comparative Structural Analysis
Key Observations :
- Triethylsilyl (TES) vs. TBDMS/TMS : TES offers intermediate steric bulk compared to TBDMS (larger) and TMS (smaller), balancing reactivity and protection efficiency. TES-protected compounds are less prone to premature deprotection under mild acidic conditions than TMS but more labile than TBDMS .
- Chirality : The (2S)-configuration in the target compound contrasts with the (2S,3S)-diastereomer in CAS 184528-64-1, affecting substrate selectivity in asymmetric reactions.
- Functional Groups : The oxime moiety in CAS 56196-22-6 introduces additional polarity and reactivity, unlike the aldehyde focus of the target compound .
Molecular and Physicochemical Properties
- Solubility : Bulky silyl groups (e.g., TBDMS) reduce water solubility due to hydrophobicity. TES, being less bulky than TBDMS, may marginally improve solubility compared to CAS 184528-64-1 but remains less soluble than TMS derivatives .
- Stability : TES ethers are stable under basic conditions but cleaved by fluoride ions (e.g., TBAF), similar to TBDMS. TMS groups are more labile, requiring milder conditions for removal .
Biological Activity
Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- is a siloxane derivative known for its potential applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its unique structural properties, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C13H32O4Si3
- Molecular Weight : 320.68 g/mol
- CAS Number : 885041-20-3
Mechanisms of Biological Activity
The biological activity of Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- can be attributed to several mechanisms:
- Antiviral Activity : Studies indicate that related compounds with similar siloxane structures exhibit antiviral properties. For instance, derivatives of siloxanes have been evaluated for their anti-HIV activity, showing effective inhibition at low concentrations (50% effective concentration ranging from 0.056 to 0.52 µM) .
- Enzyme Inhibition : The presence of triethylsilyl groups may enhance the lipophilicity and stability of the compound, potentially allowing it to interact with various enzymes. Such interactions can lead to inhibition of enzyme activity, which is crucial in pathways related to disease progression.
- Cell Membrane Interaction : Compounds with siloxane moieties are known to affect cell membrane dynamics. They may alter membrane fluidity or permeability, impacting cellular uptake and the overall biological response .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV replication | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Antiviral Properties
A study published in PubMed investigated the antiviral properties of siloxane derivatives similar to Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)-. The research highlighted that certain structural modifications significantly enhanced antiviral efficacy against HIV-1. The findings suggest that the introduction of triethylsilyl groups may play a pivotal role in increasing the compound's bioactivity by improving solubility and cellular uptake .
Case Study: Enzyme Interaction
In another study examining enzyme interactions, it was found that siloxane derivatives could inhibit specific enzymes involved in metabolic pathways. This inhibition was attributed to the steric hindrance provided by the triethylsilyl group, which may prevent substrate binding or alter enzyme conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
